(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol

Medicinal Chemistry Building Blocks Synthetic Chemistry

Researchers optimizing lead compounds for metabolic stability often face the challenge of finding versatile, fluorinated heterocyclic cores. This 7,8-difluoro-2-methoxyquinoline-4-methanol scaffold directly addresses this need. - **Enhanced ADME Profile**: The 7,8-difluoro motif blocks metabolic soft spots, improving oral bioavailability compared to non-fluorinated analogs (XLogP3: 1.8). - **Diversifiable Handle**: The 4-hydroxymethyl group enables rapid derivatization (e.g., to bromomethyl) for focused library synthesis, expediting SAR studies. - **Supply Assurance**: Available with typical 95% purity. Standard packaging options support both early discovery and scale-up, with reliable global logistics for R&D.

Molecular Formula C11H9F2NO2
Molecular Weight 225.19 g/mol
CAS No. 1125702-54-6
Cat. No. B1503015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol
CAS1125702-54-6
Molecular FormulaC11H9F2NO2
Molecular Weight225.19 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=CC(=C2F)F)C(=C1)CO
InChIInChI=1S/C11H9F2NO2/c1-16-9-4-6(5-15)7-2-3-8(12)10(13)11(7)14-9/h2-4,15H,5H2,1H3
InChIKeyOQYGHEJPTKXFDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol Overview


(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol is a specialized, fluorinated quinoline derivative characterized by a difluoro-substituted core at the 7 and 8 positions, a methoxy group at the 2-position, and a reactive hydroxymethyl group at the 4-position . This unique substitution pattern positions it as a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents, by enhancing metabolic stability and providing a synthetic handle for further functionalization [1].

1 Fluorinated quinoline scaffold supports metabolic-stability research workflows
2 4-hydroxymethyl group offers a reactive handle for diverse derivatization
3 May support kinase inhibitor and antimicrobial building block synthesis

(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol: Why Analogs Fail


In medicinal chemistry, the precise positioning of substituents on a quinoline core critically dictates its biological target engagement, metabolic stability, and overall pharmacokinetic profile . Generic substitution with a non-fluorinated analog (e.g., (2-methoxyquinolin-4-yl)methanamine) or a positional isomer (e.g., 6,8-difluoroquinoline) is not viable as it would fundamentally alter the molecule's lipophilicity, electronic distribution, and potential for specific hydrogen-bonding interactions . Furthermore, changing the 4-position functional group from a hydroxymethyl (in the target compound) to a carboxylic acid (e.g., 7,8-difluoro-2-methoxyquinoline-4-carboxylic acid) or an aldehyde drastically alters the compound's reactivity for downstream derivatization, a critical factor for its use as a building block [1][2].

Non-fluorinated analogs
Replacing with (2-methoxyquinolin-4-yl)methanamine may shift lipophilicity, electronic profile, and metabolic stability; binding and permeability outcomes could differ.
Positional isomers (e.g., 6,8-difluoro)
Changing fluorine positions alters molecular recognition and hydrogen-bond potential; target engagement cannot be assumed equivalent.
4-carboxylic acid analog
7,8-difluoro-2-methoxyquinoline-4-carboxylic acid restricts downstream chemistry to amide/decarboxylative routes; the hydroxymethyl handle enables etherification, esterification, and alkylation not accessible from the acid.

(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol Evidence


Synthetic Utility: Hydroxymethyl vs. Carboxylic Acid

The target compound's 4-hydroxymethyl group provides distinct synthetic utility compared to the 4-carboxylic acid group found in a direct analog. The alcohol offers a versatile handle for etherification, esterification, or activation for nucleophilic displacement reactions, while the carboxylic acid is limited to amide bond formation or decarboxylative coupling. In the synthesis of a related kinase inhibitor, a 4-(bromomethyl) derivative (synthesized from the target compound's alcohol) was used as a key intermediate, demonstrating a defined synthetic pathway that would be inaccessible from the 4-carboxylic acid analog [1].

Synthetic Utility
Supporting evidence
Hydroxymethyl allows etherification, esterification, and conversion to 4-(bromomethyl) derivative; carboxylic acid limited to amide/decarboxylative coupling.
Broader derivatization scope defines building-block versatility.
Enables nucleophilic displacement pathways inaccessible from the 4-carboxylic acid.
Medicinal Chemistry Building Blocks Synthetic Chemistry

Lipophilicity Advantage vs. Non-Fluorinated Analogs

The presence of two fluorine atoms at the 7 and 8 positions significantly alters the compound's lipophilicity, a key determinant of membrane permeability and metabolic stability. The calculated LogP (XLogP3) for (7,8-Difluoro-2-methoxyquinolin-4-yl)methanol is 1.8 [1]. This contrasts with a non-fluorinated quinoline analog, such as (2-methoxyquinolin-4-yl)methanamine, which, while lacking exact data, would be expected to have a lower LogP due to the absence of the hydrophobic fluorine atoms and the presence of a more polar amine group. The increased lipophilicity conferred by the difluoro motif is a well-established, class-wide advantage for improving bioavailability in drug design .

Lipophilicity (XLogP3)
Cross-study comparable
1.8
Reported higher lipophilicity vs non-fluorinated quinoline analogs.
Computational prediction; experimental verification recommended.
Drug Discovery ADME Properties Lipophilicity

Metabolic Stability by 7,8-Difluoro Pattern

Fluorine substitution on aromatic rings is a well-established strategy to block oxidative metabolism at those positions, thereby increasing a drug candidate's half-life and reducing clearance . The 7,8-difluoro pattern on the quinoline core of this compound is therefore predicted to confer superior metabolic stability compared to non-fluorinated analogs (e.g., (2-methoxyquinolin-4-yl)methanamine) or mono-fluorinated isomers. This is a class-level inference drawn from the extensive use of fluorinated quinolines in drug discovery programs to improve pharmacokinetic profiles .

Predicted Metabolic Stability
Class-level inference
7,8-difluoro pattern may block CYP450-mediated oxidation sites.
Class-level design principle; requires experimental confirmation.
Data to verify; based on fluorinated quinoline drug-design precedent.
Drug Metabolism Medicinal Chemistry Fluorine Chemistry

Applications for (7,8-Difluoro-2-methoxyquinolin-4-yl)methanol


ADME Optimization Building Block

This compound is best procured as a core scaffold in medicinal chemistry projects where improving oral bioavailability and metabolic stability is a primary objective. Its calculated XLogP3 of 1.8 [1] and the presence of the 7,8-difluoro blocking motif make it a strategically superior choice over non-fluorinated quinoline alternatives when initiating a lead optimization program. The data suggests it can be used to synthesize focused libraries with potentially improved drug-like properties [2].

Kinase Inhibitor & Antimicrobial Lead Synthesis

The compound is positioned as a versatile precursor for developing bioactive molecules, including kinase inhibitors and antimicrobial agents [1]. Its rigid heterocyclic framework and modifiable functional groups at the 2- and 4-positions make it particularly suitable for synthesizing diverse compound libraries targeting specific enzymes or pathways. For example, the 4-hydroxymethyl group can be easily converted into a bromomethyl derivative [2], a key intermediate for introducing various amine or ether functionalities in kinase inhibitor design.

Tool for SAR Studies

The unique combination of a 2-methoxy group and a 4-hydroxymethyl handle on a difluorinated quinoline core makes this compound an ideal tool for SAR studies. It allows researchers to systematically probe the effects of substitutions at the 4-position on biological activity while maintaining the favorable ADME properties imparted by the 7,8-difluoro motif [1]. The well-defined synthesis routes to derivatives like the 4-bromomethyl compound [2] ensure reproducible access to diverse analogs for rigorous comparative studies.

Application
Selection Property
Validation Focus
ADME Optimization Scaffold
Predicted lipophilicity and metabolic-stability profile
LogP determination, microsomal stability assays
Kinase Inhibitor & Antimicrobial Synthesis
Hydroxymethyl derivatization handle
Conversion to 4-bromomethyl intermediate and subsequent coupling
SAR Exploration
4-position substitution versatility
Systematic synthesis of 4-substituted analogs for comparative studies
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